

An In-depth Technical Guide to the Thermochemical Properties of Watermelon Ketone

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Compound of Interest

Compound Name: Watermelon ketone

Cat. No.: B145836

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Introduction

Watermelon Ketone, chemically known as 7-methyl-2H-1,5-benzodioxepin-3(4H)-one and widely recognized by its trade name Calone 1951®, is a synthetic compound that has been a cornerstone in the fragrance industry since the 1990s.[1] Discovered by Pfizer in 1966, its unique and intense "sea-breeze" aroma with watery, fresh, and ozone-like notes has defined the aquatic and marine fragrance category.[2][3] While its olfactory properties are well-documented, a comprehensive public database of its thermochemical properties is not readily available.

This technical guide serves as a resource for researchers, scientists, and drug development professionals by summarizing the known physicochemical properties of **Watermelon Ketone**. More importantly, it outlines the established experimental and computational methodologies that can be employed to determine its key thermochemical data, such as enthalpy of formation, heat capacity, and entropy. Understanding these properties is crucial for process optimization, safety assessments, and modeling its behavior in various formulations.

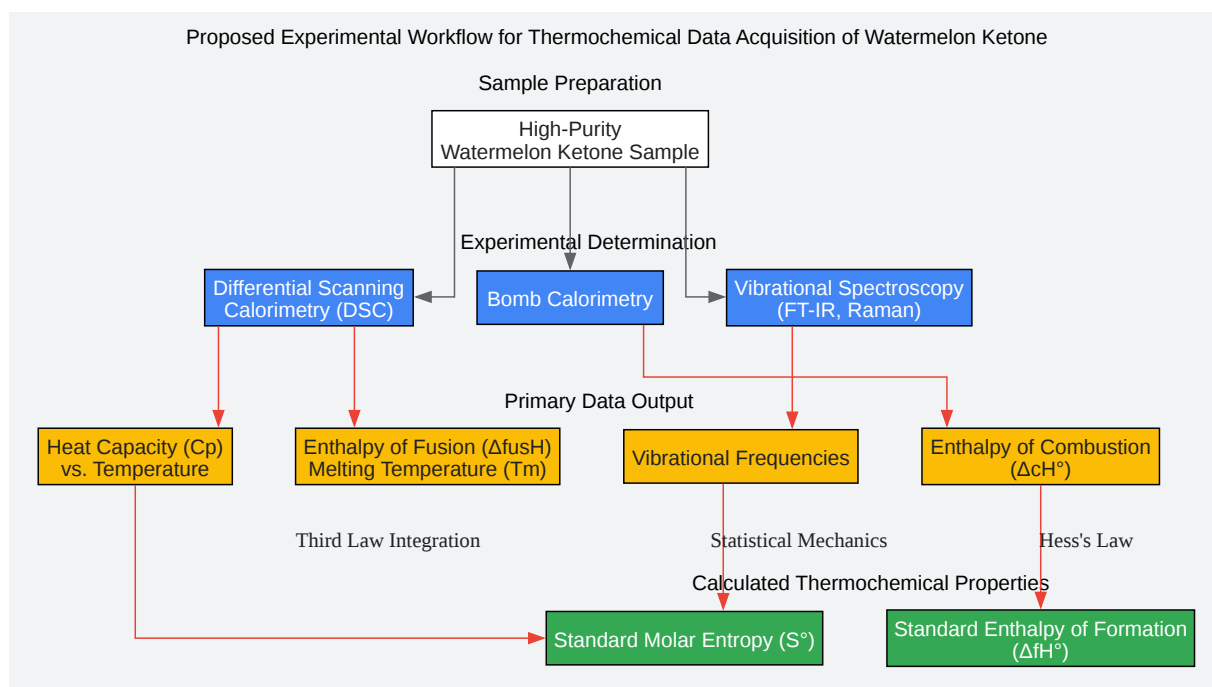
Physicochemical Data of Watermelon Ketone

Watermelon Ketone is a white crystalline solid at room temperature.[4] Its fundamental physical and chemical properties, gathered from various sources, are summarized below for easy reference.

Property	Value	References
CAS Number	28940-11-6	[2][3]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1][2]
Molecular Weight	178.18 g/mol	[2][5]
Appearance	White to light yellow powder/crystals	[5][6][7]
Melting Point	35 - 41 °C	[3][5][8]
Boiling Point	91 °C at 0.2 mmHg	[5][6][9]
267 - 270 °C at 760 mmHg (approx.)	[2][10]	
Density	~1.196 - 1.35 g/cm ³	[5][6][8][10]
Vapor Pressure	0.87 Pa at 25 °C	[5][11]
Flash Point	129.3 - 135 °C	[2][10][11]
Water Solubility	13.7 g/L at 20 °C (low solubility)	[5][6]
Solubility	Soluble in ethanol, DMSO, and other organic solvents	[2][6][7]

Determination of Thermochemical Data: A Proposed Workflow

As specific experimental thermochemical data for **Watermelon Ketone** is not extensively published, this section outlines a logical workflow for its determination using standard analytical techniques. The relationship between these experimental methods and the desired thermochemical properties is illustrated in the diagram below.



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Proposed workflow for determining the thermochemical properties of **Watermelon Ketone**.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the primary thermochemical properties of a solid organic compound like **Watermelon Ketone**.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is typically determined indirectly by first measuring the enthalpy of combustion using bomb calorimetry and then applying Hess's Law.[\[12\]](#)[\[13\]](#)

Methodology: Isooperibol Bomb Calorimetry

- Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is precisely measured.[\[14\]](#)
- Apparatus:
 - Isooperibol bomb calorimeter
 - High-pressure oxygen bomb
 - Calorimeter bucket with a known quantity of water
 - High-precision thermometer (e.g., platinum resistance thermometer)
 - Ignition system
 - Pellet press
- Protocol:
 - Calibration: The heat capacity of the calorimeter system (C_{cal}) is determined by combusting a certified standard reference material with a known enthalpy of combustion, such as benzoic acid.
 - Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of high-purity **Watermelon Ketone** is prepared.
 - Assembly: The pellet is placed in the crucible inside the bomb. An ignition wire is attached, and a small amount of water is added to the bomb to ensure saturation of the final atmosphere, facilitating the condensation of water produced during combustion.

- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Combustion: The bomb is submerged in the calorimeter's water bath. The system is allowed to reach thermal equilibrium. The sample is then ignited.
- Data Acquisition: The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Calculation:
 - The gross heat released (q_{total}) is calculated from the temperature rise (ΔT) and the calorimeter's heat capacity: $q_{\text{total}} = C_{\text{cal}} * \Delta T$.
 - Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen.
 - The constant volume heat of combustion (ΔcU°) is calculated per mole of the sample.
 - The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° .
 - Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law with the known standard enthalpies of formation for the combustion products (CO_2 and H_2O).[\[12\]](#)

Heat Capacity (C_p) and Enthalpy of Fusion ($\Delta_{\text{fus}}H$)

Differential Scanning Calorimetry (DSC) is a powerful and rapid technique for measuring heat capacity as a function of temperature and the enthalpy associated with phase transitions like melting.[\[15\]](#)[\[16\]](#)

Methodology: Differential Scanning Calorimetry (DSC)

- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.[\[15\]](#) This difference allows for the determination of heat capacity and the energy absorbed or released during thermal events.[\[17\]](#)
- Apparatus:

- Differential Scanning Calorimeter
- Hermetically sealed sample pans (e.g., aluminum)
- Inert purge gas (e.g., nitrogen)
- Protocol:
 - Calibration: The instrument's temperature and heat flow are calibrated using certified standards with known melting points and enthalpies of fusion (e.g., indium).
 - Baseline Measurement: An empty sample pan is run against an empty reference pan to obtain the instrumental baseline.
 - Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run to establish a calibration factor for Cp measurements.
 - Sample Measurement: A known mass of **Watermelon Ketone** (typically 5-10 mg) is hermetically sealed in a sample pan. The sample is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.
- Data Analysis:
 - Enthalpy of Fusion ($\Delta_{\text{fus}}H$): The endothermic peak corresponding to the melting of **Watermelon Ketone** is integrated. The area of this peak is directly proportional to the enthalpy of fusion.
 - Heat Capacity (Cp): The specific heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, taking into account their respective masses.[\[18\]](#)

Standard Molar Entropy (S°)

The absolute entropy of a substance can be determined through two primary routes: calorimetric measurements based on the third law of thermodynamics, or statistical mechanics calculations based on molecular properties.

Methodology 1: Calorimetric Determination

- Principle: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. By measuring the heat capacity (C_p) from near 0 K up to the standard temperature (298.15 K) and integrating C_p/T with respect to temperature, the standard molar entropy can be calculated. Contributions from any phase transitions (like fusion) must also be included.[19]
- Protocol: This requires specialized calorimeters capable of operating at cryogenic temperatures. The heat capacity is measured at very small temperature increments.
- Calculation: $S^\circ(T) = \int (C_p(T)/T) dT$ from 0 to T, plus $\Delta H_{\text{transition}} / T_{\text{transition}}$ for any phase changes.

Methodology 2: Statistical Mechanics Calculation

- Principle: For an ideal gas, the total entropy can be calculated by summing the contributions from translational, rotational, vibrational, and electronic energy levels.[20][21] These energy levels can be determined from spectroscopic data.
- Protocol:
 - Spectroscopic Analysis: Obtain the vibrational frequencies of the **Watermelon Ketone** molecule using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.
 - Computational Chemistry: Use quantum chemistry software to calculate the optimized molecular geometry, rotational constants, and vibrational frequencies.
 - Partition Function Calculation: Use the spectroscopic and computational data to calculate the molecular partition functions (translational, rotational, vibrational).
- Calculation: The standard molar entropy is calculated from the partition functions using the fundamental equations of statistical mechanics.[22][23] This method provides a powerful theoretical value to complement experimental results.

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